

Spectroscopic data (NMR, IR) for Boc-Tyr(Bzl)-OH characterization

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Compound of Interest		
Compound Name:	Boc-Tyr(Bzl)-OH	
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Characterization of Boc-Tyr(Bzl)-OH: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of N-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (**Boc-Tyr(Bzl)-OH**). This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), and its purity and structural integrity are paramount for the successful synthesis of peptides. This document outlines the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a workflow for its synthesis and characterization.

Spectroscopic Data for Boc-Tyr(Bzl)-OH

The structural identity and purity of **Boc-Tyr(Bzl)-OH** are confirmed through ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The following tables summarize the expected chemical shifts and absorption bands.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the presence of key functional groups and the overall structure of the molecule. The following table presents the characteristic chemical shifts for **Boc-Tyr(Bzl)-OH**.



Protons	Chemical Shift (δ) ppm	Multiplicity	Integration
Aromatic (Benzyl & Tyrosine)	7.42 - 6.90	m	9Н
-NH (Amide)	~5.0	d	1H
-CH (α-proton)	~4.58	m	1H
-CH ₂ - (Benzyl)	5.02	S	2H
-CH ₂ - (β-protons)	3.12 - 2.86	m	2H
-C(CH ₃) ₃ (Вос)	1.42	S	9Н

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The table below lists the characteristic chemical shifts for the carbon atoms in **Boc-Tyr(BzI)-OH**.



Carbon	Chemical Shift (δ) ppm
C=O (Carboxylic Acid)	~174
C=O (Boc)	~155
Aromatic (C-O)	~157
Aromatic (Benzyl)	~137
Aromatic (Tyrosine & Benzyl)	~130 - 115
-C(CH ₃) ₃ (Boc)	~80
-CH ₂ - (Benzyl)	~70
-CH (α-carbon)	~57
-CH ₂ - (β-carbon)	~37
-C(CH ₃) ₃ (Boc)	~28

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Boc-Tyr(BzI)-OH** is typically acquired using a potassium bromide (KBr) pellet.



Wavenumber (cm ⁻¹)	Functional Group	Description
3400 - 3200	O-H stretch	Carboxylic acid, broad
~3300	N-H stretch	Amide
3100 - 3000	C-H stretch	Aromatic
3000 - 2850	C-H stretch	Aliphatic
~1728	C=O stretch	Carboxylic acid & Urethane
~1610, ~1510, ~1450	C=C stretch	Aromatic ring
~1250	C-O stretch	Ether
~1160	C-O stretch	Boc group

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

Synthesis and Purification of Boc-Tyr(Bzl)-OH

The following is a representative protocol for the synthesis and purification of **Boc-Tyr(Bzl)-OH**.

Materials:

- L-Tyrosine
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
- Benzyl bromide (Bzl-Br)
- Dioxane
- Water



- Ethyl acetate
- Hexane
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Boc Protection of L-Tyrosine:
 - Dissolve L-tyrosine in a mixture of dioxane and aqueous sodium carbonate solution.
 - Cool the solution in an ice bath.
 - Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while stirring.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Acidify the reaction mixture with a suitable acid (e.g., KHSO₄) to pH 2-3.
 - Extract the product, Boc-Tyr-OH, with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- Benzylation of Boc-Tyr-OH:
 - Dissolve the crude Boc-Tyr-OH in a suitable solvent such as DMF.
 - Add a base, for instance, sodium bicarbonate (NaHCO₃).
 - Add benzyl bromide (Bzl-Br) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
 - Quench the reaction with water and extract the product with ethyl acetate.
 - Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.



- Concentrate the solution under reduced pressure to obtain the crude product.
- Purification:
 - The crude Boc-Tyr(Bzl)-OH can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white to off-white solid.

NMR Data Acquisition

Sample Preparation:

- Weigh approximately 10-20 mg of the purified **Boc-Tyr(Bzl)-OH**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Appropriate for the chemical shift range of the compound.
- Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
- Pulse Program: Proton-decoupled pulse sequence.

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- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Processing: Fourier transform with an appropriate line broadening, phase correction, and baseline correction. The solvent peak is used for chemical shift referencing.

FT-IR Data Acquisition

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the dry **Boc-Tyr(BzI)-OH** sample in an agate mortar.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
- Quickly and thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet-forming die.
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

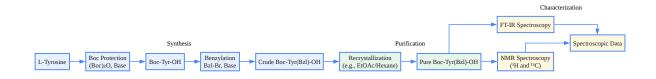
- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans.



 Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of **Boc-Tyr(BzI)-OH**.



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Synthesis and Characterization Workflow for **Boc-Tyr(Bzl)-OH**.

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